Cbz-3-Iodo-L-Phenylalanine

Description

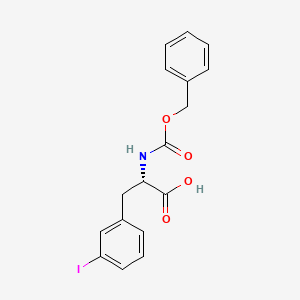

Cbz-3-Iodo-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of the amino acid L-phenylalanine, featuring an iodine atom at the 3-position of the phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions while enabling selective deprotection . The iodine substituent introduces unique steric and electronic properties, making this compound valuable in organic synthesis, radiopharmaceutical development, and as a precursor for cross-coupling reactions. Industrial-grade this compound is available at 99% purity, typically packaged in 25 kg cardboard drums .

Properties

Molecular Weight |

425.29 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbz-3-Iodo-L-Phenylalanine belongs to a family of Cbz-protected phenylalanine derivatives with varying substituents, positions, and stereochemistry. Key comparisons include:

Halogenated Derivatives

- This compound is less reactive in cross-coupling reactions compared to its iodo analog .

- Cbz-3-Fluoro-L-Phenylalanine : Fluorine’s small size and strong C-F bond improve metabolic stability, making this derivative suitable for drug candidates requiring prolonged bioavailability .

Positional Isomers

Multi-Substituted Derivatives

- Cbz-3,5-Dichloro-L-Phenylalanine : Dual electron-withdrawing groups amplify electronic effects, which may enhance interactions with aromatic systems in target proteins .

- Cbz-3-Methoxy-L-Phenylalanine : Methoxy groups donate electron density, opposing the electron-withdrawing effects of halogens, which could alter binding affinity in enzymatic processes .

Stereoisomers

- Cbz-3-Iodo-D-Phenylalanine : The D-configuration may confer resistance to enzymatic degradation, useful in designing stable peptide mimics or antimicrobial agents .

Data Table: Key Attributes of Cbz-Protected Phenylalanine Derivatives

*Molecular formulas are calculated based on structural data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.